molecular formula C18H18N4O4S B2483702 2-(1-(5-(furan-2-yl)isoxazol-3-yl)cyclopropanecarboxamido)-N,N,4-trimethylthiazole-5-carboxamide CAS No. 1286718-64-6

2-(1-(5-(furan-2-yl)isoxazol-3-yl)cyclopropanecarboxamido)-N,N,4-trimethylthiazole-5-carboxamide

Cat. No.: B2483702
CAS No.: 1286718-64-6
M. Wt: 386.43
InChI Key: WURBNAOGHHTHRB-UHFFFAOYSA-N
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Description

2-(1-(5-(furan-2-yl)isoxazol-3-yl)cyclopropanecarboxamido)-N,N,4-trimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H18N4O4S and its molecular weight is 386.43. The purity is usually 95%.
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Scientific Research Applications

Furan Derivatives in Scientific Research

Furan derivatives have been widely explored for their potential in creating new materials and biological activities. For instance, furan-2-carboxylic acid derivatives have been synthesized and evaluated for various applications, including antimicrobial activities and as intermediates for further chemical transformations. Studies have shown that compounds containing the furan moiety can exhibit significant antimicrobial properties, serving as a basis for developing new therapeutic agents (Başoğlu et al., 2013). Another research highlighted the synthesis of furan derivatives for potential use in sensitive energetic materials, emphasizing their importance in material science (Yu et al., 2017).

Isoxazole as a Key Component

Isoxazole rings are crucial in medicinal chemistry for their biological activities. A study on 3,5-diphenylisoxazoles demonstrated the potential of these compounds in treating protozoal infections, showcasing the versatility of isoxazole-containing compounds in developing antiprotozoal agents (Patrick et al., 2007). This highlights the role of isoxazole derivatives in searching for new treatments against infectious diseases.

Thiazole Derivatives and Their Applications

Thiazole derivatives are another class of compounds with significant scientific interest due to their broad spectrum of biological activities. Research on thiazole-containing compounds has led to the discovery of molecules with potent antiviral and antimicrobial properties. For instance, synthesis and pharmacological evaluation of novel thiazole derivatives have led to insights into their potential as cyclooxygenase-1 (COX-1) inhibitors, offering pathways to develop anti-inflammatory and antithrombotic therapies (Vitale et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it could interact with biological targets such as enzymes or receptors. The presence of multiple functional groups means it could potentially interact with multiple targets.

Properties

IUPAC Name

2-[[1-[5-(furan-2-yl)-1,2-oxazol-3-yl]cyclopropanecarbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-10-14(15(23)22(2)3)27-17(19-10)20-16(24)18(6-7-18)13-9-12(26-21-13)11-5-4-8-25-11/h4-5,8-9H,6-7H2,1-3H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURBNAOGHHTHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2(CC2)C3=NOC(=C3)C4=CC=CO4)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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